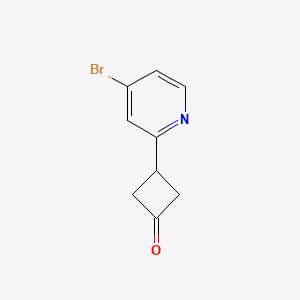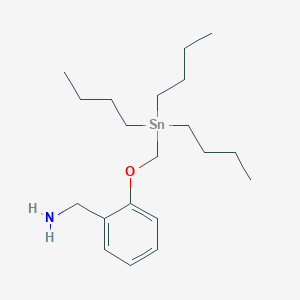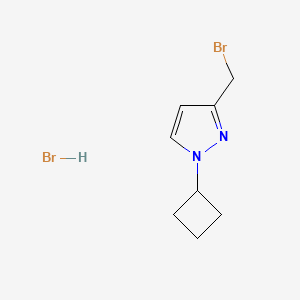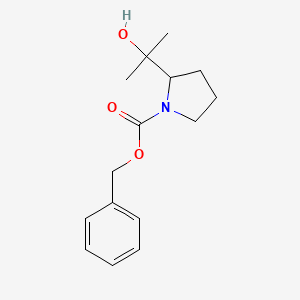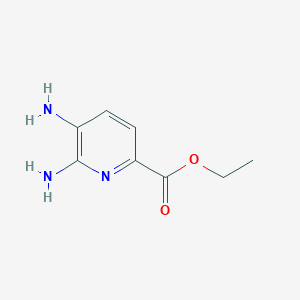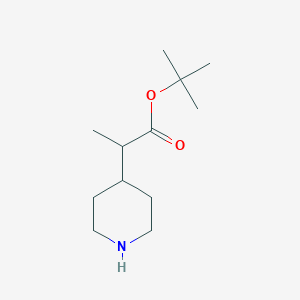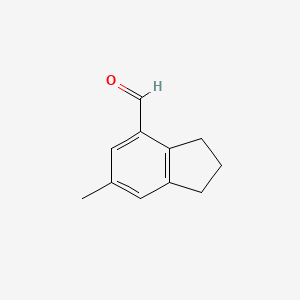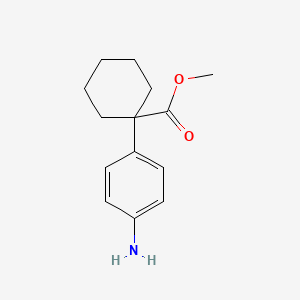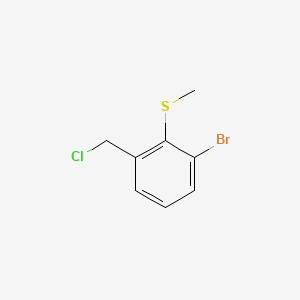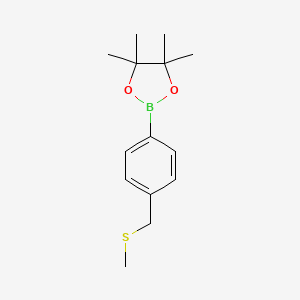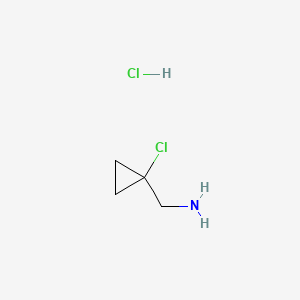
1-(1-Chlorocyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chlorocyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C4H9Cl2N It is a derivative of cyclopropylmethanamine, where one of the hydrogen atoms on the cyclopropyl ring is replaced by a chlorine atom
Preparation Methods
The synthesis of 1-(1-Chlorocyclopropyl)methanamine hydrochloride typically involves the chlorination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve continuous preparation systems where alpha-acetyl-gamma-butyrolactone is used as a starting material. This compound undergoes sequential reactions including chlorination, ring-opening, and ring-closing to produce 2-chloro-1-(1-chlorocyclopropyl)ethanone, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
1-(1-Chlorocyclopropyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base, the compound can undergo hydrolysis to form cyclopropylmethanamine and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Chlorocyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Chlorocyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine atom on the cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and reactivity profiles .
Comparison with Similar Compounds
1-(1-Chlorocyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-Isopropylcyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
These compounds share a similar cyclopropylmethanamine backbone but differ in the substituents attached to the cyclopropyl ring
Properties
Molecular Formula |
C4H9Cl2N |
|---|---|
Molecular Weight |
142.02 g/mol |
IUPAC Name |
(1-chlorocyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H8ClN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H |
InChI Key |
NZLCDQMJHUJVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



